molecular formula C16H21N3O3 B11360942 N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-(4-methoxyphenoxy)acetamide

N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-(4-methoxyphenoxy)acetamide

Cat. No.: B11360942
M. Wt: 303.36 g/mol
InChI Key: VVXMCVBDDOABOK-UHFFFAOYSA-N
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Description

N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-(4-methoxyphenoxy)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with a butan-2-yl group and an acetamide moiety linked to a 4-methoxyphenoxy group. Its unique structure allows it to participate in diverse chemical reactions and exhibit specific biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-(4-methoxyphenoxy)acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone could be acetylacetone, and the reaction is carried out in the presence of an acid catalyst.

    Substitution with Butan-2-yl Group: The pyrazole ring is then alkylated with a butan-2-yl halide (e.g., 2-bromobutane) under basic conditions to introduce the butan-2-yl group.

    Formation of the Acetamide Moiety: The acetamide group is introduced by reacting the substituted pyrazole with chloroacetyl chloride in the presence of a base such as triethylamine.

    Attachment of the 4-Methoxyphenoxy Group: Finally, the 4-methoxyphenoxy group is attached via a nucleophilic substitution reaction using 4-methoxyphenol and a suitable leaving group on the acetamide intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a phenol derivative.

    Reduction: Reduction of the acetamide group can yield the corresponding amine.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.

    Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 4-Hydroxyphenoxy derivative.

    Reduction: Corresponding amine derivative.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-(4-methoxyphenoxy)acetamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new materials or catalysts.

Biology

The compound may exhibit biological activity due to its structural similarity to known bioactive molecules. It could be investigated for potential use as an enzyme inhibitor or receptor ligand in biochemical assays.

Medicine

In medicine, this compound could be explored for its pharmacological properties

Industry

Industrially, this compound could be used in the development of specialty chemicals, such as agrochemicals or dyes, due to its versatile reactivity.

Mechanism of Action

The mechanism of action of N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-(4-methoxyphenoxy)acetamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-(4-hydroxyphenoxy)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-(4-chlorophenoxy)acetamide: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-(4-methoxyphenoxy)acetamide is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s affinity for certain biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H21N3O3

Molecular Weight

303.36 g/mol

IUPAC Name

N-(2-butan-2-ylpyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C16H21N3O3/c1-4-12(2)19-15(9-10-17-19)18-16(20)11-22-14-7-5-13(21-3)6-8-14/h5-10,12H,4,11H2,1-3H3,(H,18,20)

InChI Key

VVXMCVBDDOABOK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=CC=N1)NC(=O)COC2=CC=C(C=C2)OC

Origin of Product

United States

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